1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXZMZBIRWMTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pre-Functionalized Hydrazines
The most direct route involves the reaction of 4-chloro-2-nitrophenylhydrazine with a β-keto ester or diketone bearing a methyl group. For example, ethyl acetoacetate serves as a methyl-containing precursor, enabling the formation of the pyrazole ring via Knorr-type cyclization.
Mechanistic Overview :
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Hydrazine Formation : 4-Chloro-2-nitrophenylhydrazine is synthesized via diazotization of 4-chloro-2-nitroaniline followed by reduction.
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Cyclocondensation : The hydrazine reacts with ethyl acetoacetate in ethanol under reflux, catalyzed by acetic acid, to yield the pyrazole core.
Optimization Insights :
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Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction homogeneity and yield (75–82%) compared to protic solvents like ethanol.
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Temperature : Reactions conducted at 80–90°C in DMF achieve completion within 5–6 hours, whereas ethanol-based systems require prolonged reflux (8+ hours).
Post-Synthetic Functionalization of Pyrazole Intermediates
An alternative approach involves synthesizing 4-methyl-1H-pyrazole first, followed by nitration and chlorination of the aromatic ring. However, this method faces regiochemical challenges due to the electron-withdrawing nature of the nitro group, which directs electrophilic substitution to meta positions.
Key Limitations :
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Nitration Selectivity : Direct nitration of 4-chlorophenylpyrazole derivatives predominantly yields 3-nitro isomers rather than the desired 2-nitro product.
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Chlorination Compatibility : Chlorine introduction via Friedel-Crafts or electrophilic substitution is hindered by the pyrazole ring’s electron-deficient nature.
Advanced Methodologies and Catalytic Innovations
One-Pot Dehydrogenation and Functionalization
Drawing from industrial-scale pyrazole syntheses, a one-pot strategy avoids intermediate isolation, enhancing efficiency.
Protocol :
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Pyrazolidinone Formation : React 4-chlorophenylhydrazine hydrochloride with ethyl acrylate in acetone, yielding l-(4-chlorophenyl)-pyrazolidin-3-one.
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Dehydrogenation : Oxidize the intermediate using molecular oxygen in DMSO, forming l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
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Alkylation : React the hydroxy pyrazole with 2-nitrobenzyl bromide in situ, yielding the target compound without isolating intermediates.
Advantages :
Transition Metal-Catalyzed Cross-Coupling
Reaction Condition Optimization
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yield variations:
Polar aprotic solvents (DMF, DMSO) facilitate faster reactions but may lower yields due to side reactions, whereas ethanol offers higher purity at the expense of longer durations.
Catalytic Additives
Acid catalysts significantly accelerate cyclocondensation:
Weak acids like acetic acid mitigate side reactions (e.g., ester hydrolysis) while maintaining high conversion rates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, chromium trioxide, suitable solvents (e.g., acetone, dichloromethane).
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)-4-methyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-chloro-2-nitrophenyl)-4-carboxy-1H-pyrazole.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole. Notably, compounds similar to this have demonstrated inhibitory effects on various cancer cell lines:
- Inhibition of Kinases : A related compound was shown to inhibit AKT2/PKBβ, a critical kinase involved in glioma progression. This inhibition correlates with reduced cell viability in glioblastoma models, indicating potential for targeted cancer therapy .
- Selectivity Against Cancer Cells : Research indicates that certain pyrazole derivatives exhibit significant cytotoxicity against cancer cells while sparing non-cancerous cells. For instance, a study indicated that a closely related compound had an EC50 value of 20 μM against murine glioblastoma cells while showing low toxicity in non-cancerous cell lines .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. They have been documented to reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development:
- Tissue-selective Androgen Receptor Modulators (SARMs) : Some studies suggest that pyrazole-based compounds can act as SARMs, offering therapeutic avenues for conditions such as prostate cancer where androgen receptor modulation is beneficial .
- Potential in Anticancer Therapy : Given the compound's kinase inhibitory properties and selectivity towards cancer cells, further optimization could lead to its development as an effective anticancer agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Electronic Comparisons
Pyrazole derivatives are often modified at the 1- and 4-positions to tune reactivity. Key comparisons include:
1-(Difluoroboranyl)-4-methyl-1H-pyrazole
- Structure : Differs by replacing the 4-chloro-2-nitrophenyl group with a difluoroboranyl (-BF₂) moiety.
- Application : Used in heterogeneous frustrated Lewis pairs (FLPs) for catalytic CO₂ reduction. The FLP system in UiO-66-P-BF₂ demonstrated higher reactivity than homogeneous analogs due to enhanced electron-deficient character .
Ethyl 1-(4-Chloro-2-nitrophenyl)-5-nitro-4,5-dihydro-1H-pyrazole-4-carboxylate (GOLHEV)
- Structure : Features an additional nitro group and an ester functional group.
- Hydrogen Bonding : The ester group facilitates hydrogen bonding, influencing crystal packing and solubility .
- Key Difference : The lack of an ester group in the target compound may reduce polarity, affecting solubility but increasing lipophilicity for membrane penetration in biological applications.
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Structure : Contains two chlorophenyl groups and a pyrazol-3(2H)-one core.
Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)
- Activity : Showed anticandidal activity against Candida utilis (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .
- Key Difference : The furan-thiazole hybrid structure enhances antifungal activity compared to the simpler pyrazole scaffold of the target compound.
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
- Structure : Substituted with a fluorobenzyl group.
- Metabolic Stability : The fluorine atom may improve metabolic stability compared to the chloro-nitro substituents in the target compound .
1-(4-Chloro-2-nitrophenyl)-4-methyl-1H-pyrazole in Drug Design
- Antiviral Potential: Analogous pyrazole derivatives, such as 1-(4-(1H-pyrazol-1-yl)phenyl)-2-(4-chloro-2-nitrophenyl)ethanol, have been synthesized for structure-based drug design against rhinovirus, with yields up to 20% .
Physicochemical and Catalytic Properties
Biological Activity
1-(4-Chloro-2-nitrophenyl)-4-methyl-1H-pyrazole is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 237.64 g/mol
The presence of both a nitro group and a chloro substituent on the aromatic ring contributes to its reactivity and biological activity. The pyrazole ring is known for its significant role in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been shown to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis, leading to its potential use as an antimicrobial agent.
- Anticancer Properties : Research indicates that derivatives of pyrazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis through interference with cellular signaling pathways .
- Fungicidal Effects : It has demonstrated significant fungicidal properties, particularly as an intermediate in the synthesis of fungicides like pyraclostrobin, which targets specific metabolic pathways in fungi.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study evaluated the compound's effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), reporting significant inhibition of cell proliferation. This suggests its potential as an anticancer therapeutic agent .
- Fungicidal Applications : In agricultural research, this compound was identified as a key intermediate in synthesizing effective fungicides, demonstrating its utility in controlling crop diseases caused by fungi.
- Comparative Analysis with Other Pyrazoles : Research comparing various pyrazole derivatives highlighted that compounds with similar structures often exhibit enhanced biological activities, reinforcing the significance of structural modifications in optimizing efficacy .
Q & A
Basic: What synthetic routes are available for 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole, and how is its structure validated?
Answer:
The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as seen in analogous pyrazole derivatives. Key steps include condensation of hydrazides with carbonyl precursors, followed by nitration and chlorination to introduce substituents . Structural validation employs:
- IR spectroscopy to confirm functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹).
- ¹H/¹³C NMR to identify aromatic protons and substituent environments.
- Mass spectrometry for molecular ion (M⁺) and fragmentation patterns .
Advanced: How do electronic effects of substituents influence the reactivity of this pyrazole derivative in nucleophilic substitution reactions?
Answer:
The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring create a meta-directing effect, enhancing electrophilicity at specific positions. Reactivity can be modulated by varying substituents; for example, replacing chloro with fluoro alters electron density, affecting reaction rates and regioselectivity. Computational studies (e.g., DFT) quantify these effects by analyzing frontier molecular orbitals .
Basic: What methodologies are used to assess the biological activity of this compound?
Answer:
- In vitro assays : Antibacterial activity is tested via broth microdilution (MIC values) against Gram-positive/negative strains .
- Enzyme inhibition studies : Fluorescence polarization assays measure binding affinity to targets like kinases or proteases .
- Cytotoxicity screening : MTT assays on mammalian cell lines evaluate therapeutic windows .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
- Temperature control : Lower temperatures (e.g., 0–5°C) stabilize intermediates during nitration .
- Catalysts : Copper(I) catalysts enhance cyclization efficiency in azide-alkyne couplings (e.g., Click chemistry) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from substituent variations or assay conditions. For example:
- Substituent effects : A 4-chlorophenyl group may enhance antibacterial activity compared to 4-fluorophenyl .
- Assay standardization : Normalize cell viability protocols (e.g., incubation time, cell density) to ensure reproducibility .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding poses in enzyme active sites, guided by crystallographic data .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior .
Advanced: How is regioselectivity achieved during pyrazole ring formation?
Answer:
Regioselectivity is controlled by:
- Directing groups : The nitro group directs electrophilic substitution to the para position .
- Steric effects : Bulky substituents (e.g., methyl) favor formation of 1,4-disubstituted pyrazoles .
Advanced: What challenges arise when scaling up synthesis, and how are they addressed?
Answer:
- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .
- Exothermic reactions : Use jacketed reactors to manage heat generation during nitration .
Basic: How are spectroscopic data interpreted to assign structural features?
Answer:
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- Mass fragmentation : Loss of NO₂ (46 amu) or Cl (35/37 amu) confirms substituent positions .
Advanced: What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
